5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
Description
5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, carbamoylmethoxy, ethoxy, and morpholinyl groups, which contribute to its diverse reactivity and functionality.
Properties
Molecular Formula |
C22H26BrN3O6 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C22H26BrN3O6/c1-2-31-19-10-14(9-17(23)21(19)32-13-20(24)27)12-25-15-3-4-18(16(11-15)22(28)29)26-5-7-30-8-6-26/h3-4,9-11,25H,2,5-8,12-13H2,1H3,(H2,24,27)(H,28,29) |
InChI Key |
DULXQIGDINZYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 3-bromo-4-(carbamoylmethoxy)-5-ethoxybenzoic acid.
The next step involves the coupling of this intermediate with a morpholine derivative under appropriate reaction conditions to form the final product. The reaction conditions often include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoylmethoxy group to an amine.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
- Other derivatives with variations in the functional groups attached to the benzene ring
Uniqueness
The uniqueness of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
